molecular formula C9H14N2 B1610381 1-Cyclohexylpyrazole CAS No. 97421-20-0

1-Cyclohexylpyrazole

Cat. No.: B1610381
CAS No.: 97421-20-0
M. Wt: 150.22 g/mol
InChI Key: FHSJRSWITDIAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylpyrazole is a chemical compound with the molecular formula C₉H₁₄N₂. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclohexyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrazole can be synthesized through various methods. One common approach involves the cyclization of cyclohexylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide. Another method involves the [3+2] cycloaddition of cyclohexyl isocyanide with alkynes, which can be mediated by transition metal catalysts like silver or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpyrazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield cyclohexyl-substituted hydrazines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Cyclohexyl-substituted hydrazines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including 1-cyclohexylpyrazole. Research indicates that pyrazole compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazole have shown significant cytotoxic effects against lung cancer (A549) and cervical cancer (HeLa) cells, with IC50 values indicating effective concentrations for therapeutic application .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism
Compound AA5490.28Apoptosis induction
Compound BHeLa0.74Cell cycle arrest
This compoundVariousTBDTBD

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds like this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Herbicidal Activity

In agricultural research, this compound has been studied for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, leading to growth inhibition and eventual plant death. This makes it a valuable candidate for developing new herbicides that are effective against resistant weed species.

Table 2: Herbicidal Efficacy of Pyrazole Compounds

Compound NameTarget Weed SpeciesEfficacy (%)Mode of Action
This compoundAmaranthus retroflexus85Photosynthesis inhibition
Compound CEchinochloa crus-galli90Growth regulator

Case Study on Anticancer Effects

A study conducted by Abadi et al., evaluated various pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that certain modifications in the pyrazole structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that can guide future drug design .

Case Study on Herbicidal Performance

Research published by Zheng et al., assessed the herbicidal efficacy of several pyrazole compounds, including derivatives of this compound, against common agricultural weeds. The study highlighted the compound's potential as a selective herbicide with minimal impact on crop species, paving the way for its use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-Cyclohexylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexylpyrazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of molecules with specific biological activities and chemical reactivity.

Biological Activity

1-Cyclohexylpyrazole is a compound belonging to the pyrazole class of heterocycles, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and structure-activity relationships.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study evaluated various pyrazole derivatives for their cytotoxic potential against different cancer cell lines. Notably, compounds with a similar structure demonstrated IC50 values ranging from low micromolar to sub-micromolar concentrations against cell lines such as A549 and Hep-2 .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA5490.28Induction of apoptosis
Compound 8Hep-20.74Autophagy induction
Compound 9A5490.28Apoptosis via CDK2 inhibition

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, several studies have shown that compounds with a pyrazole moiety can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. Notably, cyclohexyl-substituted pyrazoles have been identified as potential non-steroidal anti-inflammatory drugs (NSAIDs) due to their selective inhibition of COX-2 over COX-1 .

Antiviral Activity

Recent studies have explored the antiviral properties of pyrazoles against various viral targets. For example, this compound has been evaluated for its ability to inhibit the nsP2 protease of Chikungunya virus (CHIKV), demonstrating an EC50 value of 40 nM in viral replication assays . This potent activity suggests that modifications in the pyrazole structure can lead to enhanced antiviral efficacy.

Table 2: Antiviral Activity of this compound

VirusTarget EnzymeEC50 (nM)Reference
Chikungunya VirusnsP2 Protease40

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies have demonstrated that varying substituents on the pyrazole ring affects its binding affinity and selectivity towards specific biological targets. For instance, the introduction of different alkyl groups or functional groups can enhance the compound's potency and selectivity against cancer cell lines or viral proteases .

Case Study: Anticancer Efficacy

A recent case study investigated the effects of a series of pyrazole derivatives on cancer cell lines. Among these, a derivative similar to this compound showed remarkable cytotoxicity against A549 cells with an IC50 value of 0.28 µM. The study concluded that modifications in the cyclohexyl group significantly enhance anticancer properties through apoptosis induction mechanisms .

Case Study: Viral Inhibition

Another case study focused on the antiviral activity of various pyrazoles against CHIKV. The study established that this compound effectively inhibited viral replication at low concentrations, suggesting its potential as a therapeutic agent in treating viral infections .

Properties

IUPAC Name

1-cyclohexylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSJRSWITDIAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443932
Record name 1-cyclohexylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97421-20-0
Record name 1-cyclohexylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexylpyrazole
Reactant of Route 2
Reactant of Route 2
1-Cyclohexylpyrazole
Reactant of Route 3
Reactant of Route 3
1-Cyclohexylpyrazole
Reactant of Route 4
1-Cyclohexylpyrazole
Reactant of Route 5
Reactant of Route 5
1-Cyclohexylpyrazole
Reactant of Route 6
Reactant of Route 6
1-Cyclohexylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.